Octahydro-1H-4,7-methanoisoindole
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Overview
Description
Octahydro-1H-4,7-methanoisoindole is a bicyclic compound with a unique structure that has attracted the attention of many researchers. It is also known as tetrahydro-1,4-methanoisoquinoline or octahydro-4,7-methano-1H-isoindole. This compound has a wide range of applications in the fields of medicinal chemistry, pharmacology, and drug discovery.
Mechanism Of Action
The mechanism of action of Octahydro-1H-4,7-methanoisoindole is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical And Physiological Effects
Octahydro-1H-4,7-methanoisoindole has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One of the main advantages of Octahydro-1H-4,7-methanoisoindole is its unique structure, which makes it a valuable tool for studying the structure-activity relationship of drugs. It is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the main limitations of Octahydro-1H-4,7-methanoisoindole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on Octahydro-1H-4,7-methanoisoindole. One area of interest is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of interest is the use of Octahydro-1H-4,7-methanoisoindole as a tool for studying the structure-activity relationship of drugs. Additionally, there is potential for the development of new therapeutic agents based on the unique structure of Octahydro-1H-4,7-methanoisoindole.
Synthesis Methods
The synthesis of Octahydro-1H-4,7-methanoisoindole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to the corresponding amine. The amine is then cyclized to form the bicyclic compound, Octahydro-1H-4,7-methanoisoindole.
Scientific Research Applications
Octahydro-1H-4,7-methanoisoindole has a wide range of applications in scientific research. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential as a treatment for addiction and as an analgesic.
properties
CAS RN |
16160-75-1 |
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Product Name |
Octahydro-1H-4,7-methanoisoindole |
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2 |
InChI Key |
VBSDAMAWZZSZMY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2CNC3 |
Canonical SMILES |
C1CC2CC1C3C2CNC3 |
synonyms |
4-AZA-TRICYCLO[5.2.1.0 2,6 ]DECANE |
Origin of Product |
United States |
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